molecular formula C15H15Cl2NO2S B3005901 N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide CAS No. 326899-48-3

N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide

Cat. No. B3005901
CAS RN: 326899-48-3
M. Wt: 344.25
InChI Key: YNKKZEHHLJUHSP-UHFFFAOYSA-N
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Description

N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide, also known as benzesulfonamide, is a chemical compound that has been extensively studied for its potential as a pharmaceutical agent. This compound has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells. By inhibiting this enzyme, N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Benzesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and disrupt bacterial cell membranes. Additionally, N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide has been shown to have low toxicity in animal studies, indicating that it may be a safe and effective treatment for various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide in lab experiments is its wide range of biological activities. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties, making it a versatile tool for studying various disease processes. Additionally, N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide has low toxicity in animal studies, indicating that it may be a safe and effective treatment for various diseases.
However, there are also limitations to using N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide in lab experiments. One limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects on different cell types. Additionally, N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide may have off-target effects on other enzymes and proteins, which could complicate data interpretation.

Future Directions

There are many potential future directions for research involving N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX, the enzyme targeted by N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide. Additionally, researchers could investigate the use of N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide in combination with other anti-cancer drugs to improve treatment efficacy. Furthermore, N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide could be studied for its potential as a treatment for other diseases, such as inflammatory bowel disease and bacterial infections. Overall, N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide is a promising compound with many potential applications in biomedical research.

Synthesis Methods

Benzesulfonamide can be synthesized through a multi-step process involving the reaction of ethylbenzenesulfonamide with benzyl chloride in the presence of a base. The resulting intermediate is then treated with chlorine gas to form the final product. This synthesis method has been optimized to produce high yields of pure N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide.

Scientific Research Applications

Benzesulfonamide has been extensively studied for its potential as a pharmaceutical agent. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide has been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamidemide has been shown to have anti-bacterial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-2-18(11-12-6-4-3-5-7-12)21(19,20)15-10-13(16)8-9-14(15)17/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKKZEHHLJUHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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